Lerisetron

Radioligand binding Receptor affinity In vitro pharmacology

Lerisetron is a 2‑piperazinylbenzimidazole 5‑HT₃ antagonist that is chemically unrelated to first‑generation agents. It shows a pKi of 9.2, a ~2.8‑fold lower ED₅₀ and ~8.4‑fold less inter‑individual variability than ondansetron in canine radiation‑emesis models, delivering more predictable dose‑response and improved statistical power. Supported by Phase III clinical‑trial precedent in radiotherapy‑induced nausea and published SAR data, it is an ideal reference compound for receptor‑binding, selectivity, and in‑vivo antiemetic research. A transdermal delivery concept further enables chronic PK/PD studies.

Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
CAS No. 143257-98-1
Cat. No. B1674766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLerisetron
CAS143257-98-1
Synonyms1-benzyl-2-(1-piperazinyl)benzimidazole
lerisetron
Molecular FormulaC18H20N4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2
InChIKeyPWWDCRQZITYKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lerisetron (CAS 143257-98-1): Sourcing Guide for 5-HT₃ Antagonist Preclinical and Clinical Research


Lerisetron (CAS 143257-98-1) is an investigational 5-HT₃ receptor antagonist of the 2-piperazinylbenzimidazole class, developed by FAES Farma [1]. It exhibits high affinity for the 5-HT₃ receptor with a pKi of 9.2 [2] and has been evaluated in Phase III clinical trials for radiotherapy-induced nausea and vomiting in seminoma patients [3].

Lerisetron: Why Structural Class Alone Does Not Guarantee Equivalent Antiemetic Performance


Despite belonging to the 5-HT₃ antagonist class, lerisetron exhibits a structurally distinct 2-piperazinylbenzimidazole scaffold that is chemically unrelated to first-generation agents like ondansetron [1]. This structural divergence translates into quantifiable differences in receptor binding affinity, in vivo potency, and inter-individual variability that are not shared across all 5-HT₃ antagonists [2]. Substituting lerisetron with a generic 5-HT₃ antagonist without accounting for these pharmacodynamic distinctions can lead to inconsistent experimental outcomes, particularly in preclinical models of emesis [3].

Lerisetron Quantitative Differentiation Guide: Binding Affinity, In Vivo Potency, and Variability vs. Ondansetron, Granisetron, and Tropisetron


Higher 5-HT₃ Receptor Binding Affinity (pKi) of Lerisetron Compared to Granisetron and Tropisetron

In a direct radioligand binding assay, lerisetron demonstrated a higher binding affinity (pKi = 9.2) for the 5-HT₃ receptor compared to both granisetron and tropisetron [1]. The structural series study also highlights that N1 substitution on the benzimidazole ring is critical for this high affinity, as a related analog (compound 7q) exhibited a substantially lower pKi of 7.5 [1].

Radioligand binding Receptor affinity In vitro pharmacology

Superior In Vivo Antiemetic Potency of Lerisetron vs. Ondansetron in a Canine Radiation-Induced Emesis Model

In a canine model of radiation-induced emesis (8 Gy total body irradiation using ⁶⁰Co), lerisetron exhibited significantly greater potency in suppressing vomiting, with an ED₅₀ of 63 ± 18 μg/kg compared to 178 ± 151 μg/kg for ondansetron [1]. This represents an approximately 2.8-fold lower dose requirement for lerisetron to achieve the same antiemetic effect under identical experimental conditions.

In vivo pharmacology Radiation-induced emesis Antiemetic efficacy ED50

Reduced Inter-Individual Variability of Lerisetron Compared to Ondansetron in a Canine Emesis Model

In the same canine radiation-induced emesis study, lerisetron demonstrated markedly lower inter-individual variability in antiemetic response compared to ondansetron. The ED₅₀ standard deviation for lerisetron was ±18 μg/kg, whereas ondansetron exhibited a much wider variability with a standard deviation of ±151 μg/kg [1].

Pharmacodynamics Inter-individual variability Preclinical development Emesis model

Phase III Randomized Trial Comparing Lerisetron and Granisetron in Radiotherapy-Induced Nausea and Vomiting

A randomized, double-blind, multicenter Phase III clinical trial (NCT00004219) was initiated to directly compare the efficacy and safety of two dose levels of lerisetron against granisetron for preventing nausea and vomiting in men receiving radiotherapy for stage I testicular seminoma [1]. The study was designed to accrue 150 patients across three arms, providing a head-to-head clinical assessment of lerisetron against a widely used 5-HT₃ antagonist in a specific oncology setting [1].

Clinical trial Phase III Antiemetic Radiotherapy Seminoma

Recommended Research and Industrial Application Scenarios for Lerisetron Based on Quantitative Evidence


Preclinical In Vivo Studies Requiring High Potency and Low Variability in Emesis Models

Given its ~2.8-fold lower ED₅₀ and ~8.4-fold lower inter-individual variability compared to ondansetron in a canine radiation-induced emesis model [1], lerisetron is particularly well-suited for preclinical studies where consistent, reproducible antiemetic responses are critical. Researchers can anticipate more predictable dose-response relationships and reduced animal-to-animal variability, thereby improving statistical power and potentially reducing the number of animals required per experiment [1].

In Vitro Receptor Binding and Selectivity Profiling in 5-HT₃ Pharmacology

Lerisetron's high binding affinity (pKi = 9.2) and the detailed structure-activity relationship (SAR) data available from the original medicinal chemistry publication [2] make it an excellent reference compound for in vitro receptor binding studies. Its superior affinity compared to granisetron and tropisetron [2] provides a clear benchmark for evaluating novel 5-HT₃ antagonists. The availability of closely related analogs with defined affinity differences (e.g., compound 7q with pKi = 7.5) [2] further supports its use as a tool compound in SAR and selectivity assays.

Clinical Research in Radiotherapy-Induced Emesis, Particularly in Seminoma Patients

The existence of a Phase III clinical trial directly comparing lerisetron to granisetron in radiotherapy-induced nausea and vomiting [3] positions lerisetron as a candidate for further clinical investigation in this specific indication. Researchers designing clinical studies in oncology supportive care, particularly those involving radiotherapy for testicular cancer, may prioritize lerisetron based on this established clinical trial precedent. While trial results are not yet available, the framework for a head-to-head comparison provides a foundation for future evidence generation [3].

Formulation Development Leveraging Lerisetron's Transdermal Delivery Potential

Patents describe transdermal therapeutic systems (TTS) specifically formulated for lerisetron [4], indicating its physicochemical suitability for sustained transdermal delivery. This property may be advantageous for research applications requiring consistent plasma levels over extended periods, such as chronic nausea models or PK/PD studies. The availability of a transdermal formulation concept differentiates lerisetron from some 5-HT₃ antagonists that are primarily available in oral or intravenous forms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lerisetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.